molecular formula C19H18ClN5O4 B12425833 Prolyl Hydroxylase inhibitor 1

Prolyl Hydroxylase inhibitor 1

Cat. No.: B12425833
M. Wt: 415.8 g/mol
InChI Key: RODNKCMKPZCZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl Hydroxylase Inhibitor 1 is a compound that inhibits the activity of prolyl hydroxylase enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factors, leading to the activation of various genes involved in processes such as erythropoiesis, angiogenesis, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prolyl Hydroxylase Inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Detailed synthetic procedures can be found in specialized chemical literature .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Prolyl Hydroxylase Inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .

Scientific Research Applications

Prolyl Hydroxylase Inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

Prolyl Hydroxylase Inhibitor 1 exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes. These enzymes hydroxylate specific proline residues on hypoxia-inducible factors, marking them for degradation under normoxic conditions. By inhibiting this hydroxylation, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of target genes involved in adaptive responses to hypoxia .

Comparison with Similar Compounds

  • Roxadustat
  • Vadadustat
  • Daprodustat
  • Molidustat

Comparison: Prolyl Hydroxylase Inhibitor 1 shares similarities with other prolyl hydroxylase inhibitors in terms of its mechanism of action and therapeutic potential. it may differ in terms of potency, selectivity, and pharmacokinetic properties. For example, some inhibitors may have a higher affinity for specific prolyl hydroxylase isoforms or exhibit different metabolic profiles .

Uniqueness: The uniqueness of this compound lies in its specific binding mode and the extent of its effects on hypoxia-inducible factor stabilization. These properties make it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.8 g/mol

IUPAC Name

2-[[5-[1-[3-(4-chlorophenyl)propyl]triazol-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H18ClN5O4/c20-14-5-3-12(4-6-14)2-1-7-25-11-15(23-24-25)13-8-16(26)18(21-9-13)19(29)22-10-17(27)28/h3-6,8-9,11,26H,1-2,7,10H2,(H,22,29)(H,27,28)

InChI Key

RODNKCMKPZCZKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN2C=C(N=N2)C3=CC(=C(N=C3)C(=O)NCC(=O)O)O)Cl

Origin of Product

United States

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